N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide

Cooling agent Physiological cooling Structure-activity relationship

N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide (CAS 51200-99-8; IUPAC: 1-(butan-2-yl)-N-ethylcyclohexane-1-carboxamide) is a synthetic secondary amide belonging to the alkyl-substituted cyclohexanecarboxamide class. With molecular formula C₁₃H₂₅NO and molecular weight 211.34 g/mol, it is a structural isomer of the widely commercialized cooling agent WS‑3 (N-ethyl-p-menthane-3-carboxamide, CAS 39711-79-0) but differs fundamentally in its substitution architecture: a sec-butyl group occupies the cyclohexane 1-position, whereas WS‑3 carries an isopropyl group at C‑2 and a methyl group at C‑5 on the ring.

Molecular Formula C13H25NO
Molecular Weight 211.34 g/mol
CAS No. 51200-99-8
Cat. No. B12682212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide
CAS51200-99-8
Molecular FormulaC13H25NO
Molecular Weight211.34 g/mol
Structural Identifiers
SMILESCCC(C)C1(CCCCC1)C(=O)NCC
InChIInChI=1S/C13H25NO/c1-4-11(3)13(12(15)14-5-2)9-7-6-8-10-13/h11H,4-10H2,1-3H3,(H,14,15)
InChIKeyCGGBZUIEPKRGGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide (CAS 51200-99-8): Procurement-Grade Profile of a High-Activity Cyclohexane-Based Cooling Carboxamide


N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide (CAS 51200-99-8; IUPAC: 1-(butan-2-yl)-N-ethylcyclohexane-1-carboxamide) is a synthetic secondary amide belonging to the alkyl-substituted cyclohexanecarboxamide class [1]. With molecular formula C₁₃H₂₅NO and molecular weight 211.34 g/mol, it is a structural isomer of the widely commercialized cooling agent WS‑3 (N-ethyl-p-menthane-3-carboxamide, CAS 39711-79-0) but differs fundamentally in its substitution architecture: a sec-butyl group occupies the cyclohexane 1-position, whereas WS‑3 carries an isopropyl group at C‑2 and a methyl group at C‑5 on the ring [2]. The compound functions as a physiological cooling agent by stimulating cold receptors in the skin and mucous membranes, and its activity has been benchmarked against structurally related carboxamides in United States Patent US4296093 [1].

Why Generic Interchange of N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide with Other C₁₃H₂₅NO Cooling Carboxamides Is Not Supported by Evidence


Although several cyclohexanecarboxamide cooling agents share the identical molecular formula C₁₃H₂₅NO, their sensory performance, physical form, and formulation behaviour are dictated by the specific alkyl substitution pattern on both the ring and the amide nitrogen [1]. In the star‑rating system disclosed in US4296093, cooling activity ranges from 1 to 5 stars for structurally close analogs, demonstrating that seemingly minor structural modifications produce large differences in functional output [1]. The N‑ethyl‑1‑sec‑butyl substitution pattern of the target compound yields the maximum 5‑star rating, whereas the corresponding unsubstituted amide (R₁=R₂=H) drops to 2 stars, and the N,N‑dimethyl variant falls to 4 stars [1]. Furthermore, the target compound exists as a liquid at ambient temperature (predicted bp 342.6 °C, density 0.918 g/cm³), whereas its isomer WS‑3 is a crystalline solid (mp 87–102 °C), imposing different constraints on solubility, handling, and manufacturing processes [2]. Generic substitution without quantitative activity and physical‑form verification therefore risks under‑performance or incompatibility in the final formulation.

Quantitative Differentiation Evidence for N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide Versus Closest Analogs


Cooling Activity Star Rating: 5-Star Maximum Versus N-Unsubstituted and N,N-Dimethyl Amide Analogs

In United States Patent US4296093, the relative cooling activity of alkyl-substituted cyclohexanecarboxamides was assessed using a star-rating system (1–5 stars; higher = greater cooling per unit mass) [1]. The target compound (R′=sec-C₄H₉, R″=H, R‴=H, R′ᵛ=H, R₁=H, R₂=C₂H₅) achieved the maximum 5-star rating [1]. The corresponding primary amide analog bearing the identical sec-butyl ring substituent but no N-alkyl group (R₁=H, R₂=H) was rated only 2 stars, while the N,N-dimethyl analog (R₁=CH₃, R₂=CH₃) was rated 4 stars [1]. This demonstrates that the N-ethyl substitution is a critical determinant of cooling potency and that the mono-N-ethyl analog is markedly superior to the N-unsubstituted and N,N-disubstituted counterparts.

Cooling agent Physiological cooling Structure-activity relationship

Cooling Activity Parity with WS-3 (iso-C₃H₇-substituted p-menthane carboxamide) – Both 5-Star

The same patent US4296093 reports that the isomer bearing the iso-C₃H₇ ring substituent (R′=iso-C₃H₇, R″=H, R‴=H, R′ᵛ=H, R₁=H, R₂=C₂H₅) also achieves a 5-star rating [1]. This structural isomer is closely related to WS‑3 (N-ethyl-p-menthane-3-carboxamide), which carries an isopropyl group at C‑2 and a methyl at C‑5 on the cyclohexane ring. The target compound thus matches the highest cooling activity class of the WS‑3/menthane carboxamide family while differing in the regiochemistry of the alkyl substituents.

Cooling agent WS-3 Comparative sensory activity

Physical Form Differentiation: Liquid Target Compound Versus Crystalline Solid WS-3 (Isomer)

N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide is a liquid at ambient temperature, with a predicted boiling point of 342.6 °C and density of 0.918 g/cm³ . In contrast, its isomer WS‑3 (N-ethyl-p-menthane-3-carboxamide, CAS 39711-79-0) is a white crystalline solid with a melting point range of 87–102 °C [1]. The liquid physical form of the target compound eliminates the need for melting or dissolution steps required for crystalline coolants, and may confer advantages in anhydrous formulations, spray-dried products, and continuous manufacturing processes where homogeneous liquid blending is preferred.

Physical form Formulation Handling

Ring‑Size Effect: Cyclohexane Versus Cycloheptane Carboxamide – Volatility and Molecular Weight

The seven‑membered ring analog, 1-sec-butyl-N-ethylcycloheptanecarboxamide (CAS 56471-40-0), exhibits a higher molecular weight (225.37 vs. 211.34 g/mol), higher boiling point (359.4 °C vs. 342.6 °C), and lower density (0.909 vs. 0.918 g/cm³) compared with the target cyclohexane derivative . The lower boiling point of the cyclohexane analog indicates higher volatility, which may affect the release profile and cooling onset in applications such as chewing gum and confectionery, where vapour‑phase delivery to oral cold receptors contributes to sensory perception.

Ring size Volatility Molecular weight

Substitution Pattern Isomerism: sec-Butyl (Target) Versus iso-Propyl (WS-3 Class) Ring Substituent – Different Physical Form Despite Same Formula

Both the target compound and WS‑3 share the molecular formula C₁₃H₂₅NO and a 5‑star cooling rating, yet the sec‑butyl substituent at the cyclohexane 1‑position in the target yields a liquid at ambient temperature, whereas the iso‑propyl/methyl substitution pattern of WS‑3 results in a crystalline solid (mp 87–102 °C) [1][2]. This is a direct consequence of the different alkyl substitution patterns affecting crystal packing energy. The liquid form may offer advantages in liquid‑based consumer products (mouthwashes, beverages, sprayable lotions), while the crystalline form may be preferred in dry powder blends.

Isomerism Substitution pattern Formulation compatibility

Formulation Precedent: Demonstrated Use at 2.0% in a Solid Cologne Producing Distinct Cooling

Patent US4296093 includes a worked example in which N‑ethyl‑1‑sec.butyl cyclohexanamide (the target compound) was incorporated at 2.0% (w/w) into a solid cologne formulation (waxy cake); upon application to the forehead, a distinct cooling effect was noted [1]. This provides a concrete, experimentally validated use level and formulation type (anhydrous waxy solid) directly attributable to the target compound, whereas many generic cooling-agent references only infer applicability from class membership.

Formulation precedent Use level Topical cooling

Validated Application Scenarios for N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide Based on Quantitative Differentiation Evidence


High-Potency Cooling in Anhydrous Topical Formulations (e.g., Solid Colognes, Balms, Waxy Sticks)

The target compound's 5‑star cooling rating and demonstrated efficacy at 2.0% in a waxy solid cologne [1] make it a strong candidate for anhydrous topical products where a liquid coolant can be directly blended into a molten oil/wax phase. Its liquid physical form eliminates the pre‑melting step required for crystalline coolants such as WS‑3 [2], simplifying hot‑fill manufacturing of sticks, balms, and pomades.

Liquid‑Based Oral Care and Beverage Products Requiring Homogeneous Coolant Dispersion

Because the compound is a liquid at ambient temperature (density 0.918 g/cm³) [1], it can be more readily dispersed into aqueous or hydroalcoholic liquid matrices (mouthwashes, soft drinks, flavoured waters) than crystalline WS‑3 (mp 87–102 °C) [2]. Procurement of this liquid coolant may reduce mixing time and eliminate the need for cosolvents to pre‑dissolve solid cooling agents.

Tobacco and Cigarette Filter Applications Requiring Volatile Cooling Delivery

Patent US4296093 explicitly claims the use of alkyl-substituted cyclohexanecarboxamides—including the target compound—in tobacco products and cigarette filter tips to provide a physiological cooling sensation [1]. The compound's boiling point (342.6 °C) and liquid form support gradual volatilisation during smoking, delivering cooling to the oral and respiratory mucosa.

Alternative to WS‑3 in Formulations Where Crystallisation or Grittiness Must Be Avoided

The liquid physical form of the target compound [1] eliminates the risk of crystal growth or gritty mouthfeel that can occur when crystalline WS‑3 is not fully solubilised in the product matrix [2]. This makes it particularly suitable for transparent gels, clear mouthwashes, and thin film strips where particulate matter is unacceptable.

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